![molecular formula C22H26N6S B2374277 hexyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide CAS No. 956741-83-6](/img/structure/B2374277.png)
hexyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups including a pyrrole ring, a pyrazole ring, a triazole ring, and a sulfide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule contains several heterocyclic rings (pyrrole, pyrazole, and triazole), which are likely to contribute to its chemical properties and potential biological activity .Physical And Chemical Properties Analysis
Specific physical and chemical properties such as melting point, boiling point, and density would depend on the exact structure of the compound .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis Techniques : A study described the synthesis of related heteroaromatic ligands containing pyrimidine rings, employing methods that yield higher compound yields (Ivashchenko et al., 1980).
- Structural Characterization : Another research focused on the structural characterization of similar compounds, indicating the importance of spectroscopic analyses for understanding their properties (Kariuki et al., 2021).
Biological and Antimicrobial Applications
- Antimicrobial Properties : Several studies have synthesized and evaluated compounds with structural similarities for their antimicrobial properties, showing potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020); (Abdelhamid et al., 2010); (Reddy et al., 2010).
- Synthesis of Antimicrobial Agents : Research has been conducted on synthesizing novel compounds with triazole and pyrazole moieties, indicating their potential application in developing new antimicrobial drugs (Shaikh et al., 2014); (Nayak & Poojary, 2020).
Antioxidant Activity
- Antioxidant Potential : Research on similar compounds has highlighted their potential as antioxidants, showing moderate antiradical activity and suggesting applications in fields where oxidative stress is a concern (Gotsulya, 2020).
Optoelectronic Applications
- Optoelectronic Devices : A study on pyrazole-triazole hybrids demonstrated their potential in optoelectronic devices, highlighting the significance of structural and optical properties in such applications (Azab et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-hexylsulfanyl-4-methyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6S/c1-3-4-5-11-16-29-22-25-24-20(26(22)2)19-17-23-28(18-12-7-6-8-13-18)21(19)27-14-9-10-15-27/h6-10,12-15,17H,3-5,11,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNCXDMCQKESMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NN=C(N1C)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

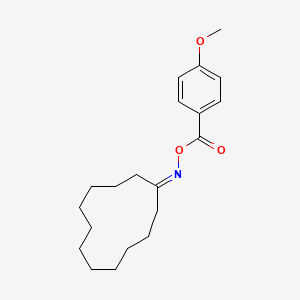
![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2374198.png)
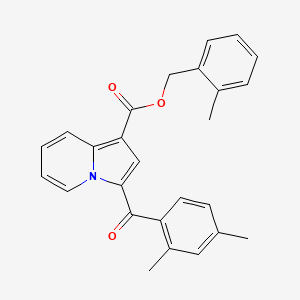
![1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2374200.png)
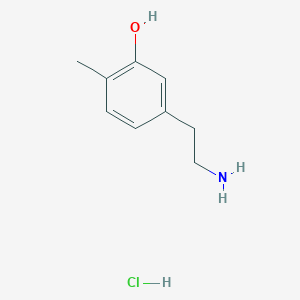



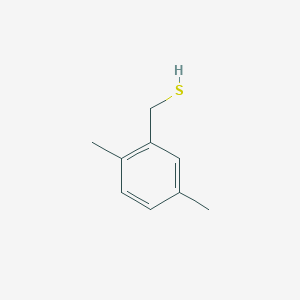
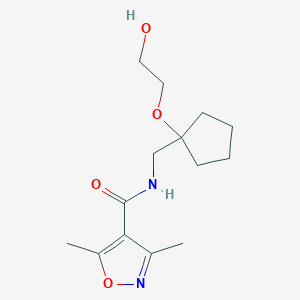
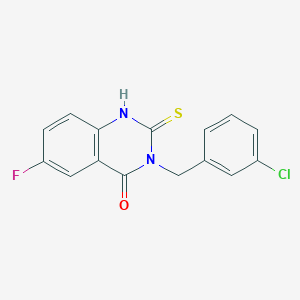
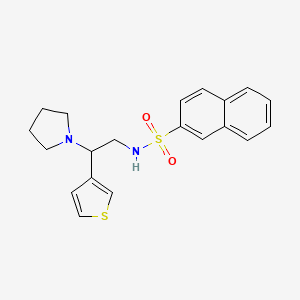
![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2374215.png)
![6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2374216.png)